molecular formula C24H26F3NO4 B2646955 (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one CAS No. 2387562-53-8

(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one

Cat. No. B2646955
CAS RN: 2387562-53-8
M. Wt: 449.47
InChI Key: JNVMIWCQJDDPOU-BPXKWBHBSA-N
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Description

(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one is a useful research compound. Its molecular formula is C24H26F3NO4 and its molecular weight is 449.47. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chiral Auxiliaries in Synthesis

This compound has been instrumental in the field of enantioselective synthesis. It serves as a chiral auxiliary, improving the selectivity and yields of stereospecific reactions. For instance, its derivative, 4-isopropyl-5,5-diphenyloxazolidin-2-one, has been used in various reactions including alkylations, aminomethylations, hydroxymethylations, and aldol additions, demonstrating its versatility and effectiveness in synthesizing enantiomerically pure compounds. This has significant implications for the pharmaceutical industry, where the synthesis of enantiopure compounds is crucial (Hintermann & Seebach, 1998).

Crystal Structure and Reactivity

The crystal structures of derivatives of this compound have been extensively studied, providing insights into their reactivity and the mechanisms of the reactions they are involved in. These studies underline the importance of the compound's structural features in determining its reactivity and selectivity in various organic reactions. The high crystallinity of the derivatives, along with the steric protection of the CO group in the ring, contributes to their excellent stereoselectivities in reactions (Gaul et al., 2002).

Modification and Practical Applications

The molecule's structure has been modified to enhance its practical applications. A valine-derived lithiated 3-methylthiomethyl-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one has been utilized for enantioselective nucleophilic hydroxymethylation, formylation, and alkoxycarbonylation of aldehydes, highlighting its utility in producing enantiopure 1,2-diols and other compounds with high yields and diastereoselectivities (Gaul & Seebach, 2000). Furthermore, practical modifications of the Sharpless asymmetric aminohydroxylation have been employed for the one-pot preparation of chiral oxazolidin-2-ones, demonstrating the adaptability and efficiency of this compound in synthesis (Barta et al., 2000).

properties

IUPAC Name

(4S)-5,5-diphenyl-4-propan-2-yl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethylbutanoyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3NO4/c1-15(2)19-23(17-11-7-5-8-12-17,18-13-9-6-10-14-18)32-21(30)28(19)20(29)16(3)22(4,31)24(25,26)27/h5-16,19,31H,1-4H3/t16-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVMIWCQJDDPOU-BPXKWBHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(OC(=O)N1C(=O)C(C)C(C)(C(F)(F)F)O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H](C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)[C@@](C)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-isopropyl-5,5-diphenyl-3-[(2R,3S)-4,4,4-trifluoro-3-hydroxy-2,3-dimethyl-butanoyl]oxazolidin-2-one

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